molecular formula C10H9NO5S B8338674 2,7-Dihydroxy-1-aminonaphthalene-4-sulfonic acid CAS No. 91055-50-4

2,7-Dihydroxy-1-aminonaphthalene-4-sulfonic acid

Cat. No.: B8338674
CAS No.: 91055-50-4
M. Wt: 255.25 g/mol
InChI Key: FUSCVSSFANTYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dihydroxy-1-aminonaphthalene-4-sulfonic acid is a useful research compound. Its molecular formula is C10H9NO5S and its molecular weight is 255.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91055-50-4

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

4-amino-3,6-dihydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H9NO5S/c11-10-7-3-5(12)1-2-6(7)9(4-8(10)13)17(14,15)16/h1-4,12-13H,11H2,(H,14,15,16)

InChI Key

FUSCVSSFANTYAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2C=C1O)N)O)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the second reaction stage, the 2,7-dihydroxy-1-nitrosonaphthalene (I), which as a rule is still moist with water and reacts in the tautomeric oxime form (Ia), is first suspended, according to Boninger, Chem. Ber. 27, 3050 (1894), in commercially-available 37% aqueous sodium hydrogen sulfite solution and stirred at about 20°-25° C. until it is completely dissolved. The bisulfite addition compound (IIa) thus formed is not isolated, but the brown reaction solution is acidified with hydrochloric acid and heated to about 25°-60° C., 2,7-dihydroxy-1-aminonaphthalene-4-sulfonic acid (II) being formed by reduction of the nitroso group and aromatization of the cycloaliphatic ring system. The aminonaphtholsulfonic acid (II) is isolated by filtering off with suction the light-gray crystals formed, washing the crystals on the suction filter, first with water and then with methanol and, if desired, drying them. The reaction product thus prepared is used without further purification, if appropriate while still moist, for the next reaction stage. The yield of reaction product II is about 90-95% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.